

# Addressing the interference of Tannacomp with MTT and LDH cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Tannacomp Interference in Cell Viability Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the potential interference of **Tannacomp**, a combination of tannin albumin and ethacridine lactate, with commonly used MTT and LDH cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these challenges in your experiments.

#### **Frequently Asked Questions (FAQs)**

Q1: What is **Tannacomp** and why might it interfere with cell viability assays?

**Tannacomp** is a medicinal product containing tannin albumin and ethacridine lactate. The tannin component, a polyphenol, is the primary cause for concern in MTT and LDH assays. Tannins possess strong reducing properties and can also bind to proteins.[1]

MTT Assay Interference: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells.[2][3] Compounds with intrinsic reducing capabilities, like tannins, can directly reduce MTT to formazan, independent of cellular metabolic activity.[1][4] This leads to a false-positive signal, suggesting higher cell viability than is actually present.[5][6]

#### Troubleshooting & Optimization





• LDH Assay Interference: The LDH (lactate dehydrogenase) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[7][8] Tannins can interfere with this assay by binding to and precipitating proteins, which could include the LDH enzyme itself, or by inactivating the enzyme.[1][9] This would lead to an underestimation of LDH activity and, consequently, an underestimation of cytotoxicity.

Q2: What are the typical signs of **Tannacomp** interference in my assay results?

- MTT Assay:
  - An unexpected increase in cell viability at higher concentrations of Tannacomp.
  - A dose-response curve that does not follow a typical sigmoidal pattern.
  - High background absorbance in cell-free control wells containing **Tannacomp** and MTT reagent.[10]
- LDH Assay:
  - Lower than expected cytotoxicity, even when cell death is observed microscopically.
  - Inconsistent or highly variable results between replicate wells.
  - A decrease in the positive control LDH activity when **Tannacomp** is present.

Q3: How can I definitively confirm that **Tannacomp** is interfering with my assays?

A cell-free interference test is the most direct method to confirm interference.[11][12] This experiment assesses the direct interaction between **Tannacomp** and the assay reagents in the absence of cells.

Q4: Are there alternative assays that are less susceptible to interference from compounds like **Tannacomp**?

Yes, several alternative assays can provide more reliable results in the presence of interfering compounds.



- Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the staining of total cellular protein. It is less likely to be affected by the reducing properties of tannins.
- ATP-Based Assays: These assays measure the level of ATP in viable cells, which is a direct
  indicator of metabolic activity.[13] They are generally less prone to interference from colored
  or reducing compounds.
- Real-Time Viability Assays: These methods continuously monitor cell health over time and can offer a more dynamic view of cytotoxicity.[14]
- Dye Exclusion Assays (e.g., Trypan Blue): This is a simple, microscopy-based method to differentiate between live and dead cells based on membrane integrity.[14]

# Troubleshooting Guides Problem 1: MTT Assay Shows Increased Viability with Higher Tannacomp Concentrations

Possible Cause: Direct reduction of MTT by the tannin component of **Tannacomp**.[1][4]

**Troubleshooting Steps:** 

- Perform a Cell-Free Interference Test: Follow the detailed protocol below to quantify the direct reduction of MTT by Tannacomp.
- Subtract Background Absorbance: For each concentration of **Tannacomp**, subtract the
  average absorbance of the corresponding cell-free control wells from the absorbance of the
  wells containing cells. This can help to correct for the interference.[11]
- Modify the Protocol:
  - Wash the cells with PBS after the **Tannacomp** treatment period and before adding the MTT reagent. This will remove any residual **Tannacomp** that could interfere with the assay.[4]
  - Reduce the incubation time with the MTT reagent to the minimum necessary to obtain a sufficient signal in the control wells.[3]



Switch to an Alternative Assay: If interference is significant and cannot be adequately corrected, consider using an alternative assay such as the SRB or an ATP-based assay.[13]
 [15]

## Problem 2: LDH Assay Shows Unexpectedly Low Cytotoxicity

Possible Cause: Inhibition or precipitation of the LDH enzyme by the tannin component of **Tannacomp**.[1][9]

**Troubleshooting Steps:** 

- Perform an LDH Activity Interference Test: This involves adding **Tannacomp** to a known amount of LDH (positive control) to see if it reduces the enzyme's activity.
- Spike Control Experiment: Add a known amount of LDH to your sample wells (supernatant from treated cells) and measure the recovery. A low recovery in the presence of **Tannacomp** indicates interference.
- Precipitate Check: After incubating the cell culture supernatant with **Tannacomp**, centrifuge
  the samples and check for any visible precipitate. Protein precipitation by tannins could be a
  source of interference.
- Consider an Alternative Assay: If interference is confirmed, use an assay that does not rely
  on enzymatic activity, such as a dye exclusion assay (Trypan Blue) or a method that
  measures total protein (SRB assay).[14]

## Experimental Protocols Protocol 1: MTT Cell Viability Assay

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[2]
- Compound Treatment: Treat cells with various concentrations of **Tannacomp** and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).



- MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 μL of the MTT working solution to each well.[2]
- Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[16]
- Solubilization: Carefully remove the MTT solution. Add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
- Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.[16]

#### **Protocol 2: Cell-Free MTT Interference Test**

- Plate Setup: In a 96-well plate, add 100 μL of cell culture medium to triplicate wells.
- Add Compound: Add the same concentrations of **Tannacomp** used in your cell-based assay to the wells. Include wells with medium only as a negative control.[11]
- Add MTT Reagent: Add 10 μL of a 5 mg/mL MTT stock solution to each well.[11]
- Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.[11]
- Solubilization: Add 100 μL of the solubilization solution to all wells.
- Read Absorbance: Measure the absorbance at 570 nm. A significant, dose-dependent increase in absorbance in the wells with **Tannacomp** compared to the medium-only control confirms direct interference.[11]

## **Protocol 3: LDH Cytotoxicity Assay**

• Cell Seeding and Treatment: Seed and treat cells with **Tannacomp** as described in the MTT protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer) and a negative control (untreated cells).[17]



- Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[18]
- Transfer Supernatant: Carefully transfer 50  $\mu L$  of the cell-free supernatant from each well to a new 96-well plate.[17]
- LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 μL of the reaction mixture to each well containing the supernatant.[17]
- Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
   [17]
- Stop Reaction (if applicable): Add 50 μL of a stop solution if required by the kit.[17]
- Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).[17]

#### **Data Presentation**

Table 1: Example Data from a Cell-Free MTT Interference Test

Tannacomp Conc. (μg/mL)	Average Absorbance (570 nm) - No Cells	
0 (Medium Control)	0.05	
10	0.15	
50	0.45	
100	0.85	

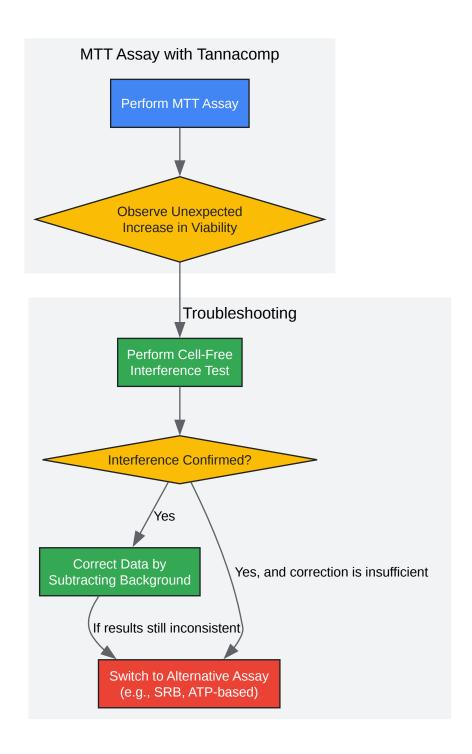
Table 2: Troubleshooting Summary for **Tannacomp** Interference



Assay	Potential Issue	Key Troubleshooting Step	Recommended Alternative
МТТ	Direct reduction of MTT reagent by tannins	Cell-Free Interference Test	SRB Assay, ATP- Based Assay
LDH	Enzyme inhibition or precipitation by tannins	LDH Activity Interference Test	Trypan Blue Exclusion, SRB Assay

## **Visualizations**

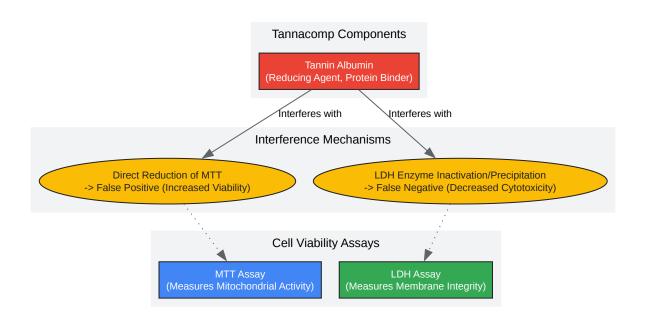




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Caption: Troubleshooting workflow for MTT assay interference.





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- To cite this document: BenchChem. [Addressing the interference of Tannacomp with MTT and LDH cell viability assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178731#addressing-the-interference-of-tannacomp-with-mtt-and-ldh-cell-viability-assays]

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